molecular formula C21H25ClFNO2 B7883699 Reduced haloperidol CAS No. 136271-60-8

Reduced haloperidol

Cat. No.: B7883699
CAS No.: 136271-60-8
M. Wt: 377.9 g/mol
InChI Key: WNZBBTJFOIOEMP-HXUWFJFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Reduced haloperidol can be synthesized from haloperidol through a reduction reaction. The reduction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is stereospecific, yielding two enantiomers of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reduction of haloperidol using similar reducing agents. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers .

Chemical Reactions Analysis

Types of Reactions: Reduced haloperidol primarily undergoes oxidation and reduction reactions. It can be oxidized back to haloperidol under certain conditions, and it can also participate in other metabolic pathways involving cytochrome P450 enzymes .

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

    Haloperidol: The parent compound, a potent antipsychotic.

    Fluphenazine: Another typical antipsychotic with a similar mechanism of action.

    Chlorpromazine: A lower potency antipsychotic with broader receptor activity.

Uniqueness: Reduced haloperidol is unique in its reversible metabolism with haloperidol, which is not commonly observed with other antipsychotics . This reversible metabolism can influence the pharmacokinetics and pharmacodynamics of haloperidol treatment, making the study of this compound crucial for optimizing therapeutic strategies .

Properties

CAS No.

136271-60-8

Molecular Formula

C21H25ClFNO2

Molecular Weight

377.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-[(4R)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m1/s1

InChI Key

WNZBBTJFOIOEMP-HXUWFJFHSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@H](C3=CC=C(C=C3)F)O

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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